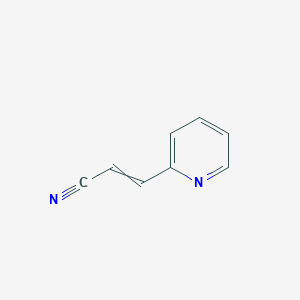
(E)-3-(2-pyridyl)prop-2-enenitrile
概要
説明
(E)-3-(2-pyridyl)prop-2-enenitrile is an organic compound characterized by the presence of a pyridine ring attached to an acrylonitrile moiety. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, materials science, and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(2-pyridyl)prop-2-enenitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between 2-pyridinecarboxaldehyde and malononitrile in the presence of a base such as piperidine. The reaction is usually conducted in a solvent like ethanol or without a solvent under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
化学反応の分析
Types of Reactions: (E)-3-(2-pyridyl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: 3-(2-Pyridyl)ethylamine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
(E)-3-(2-pyridyl)prop-2-enenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of materials with specific optical and electronic properties, such as dyes and organic light-emitting diodes (OLEDs)
作用機序
The mechanism of action of (E)-3-(2-pyridyl)prop-2-enenitrile involves its interaction with various molecular targets. The compound can act as a Michael acceptor, participating in conjugate addition reactions. It can also interact with nucleophiles, leading to the formation of various adducts. The pathways involved in its biological activities are still under investigation, but it is believed to interfere with cellular processes by modifying nucleophilic sites on biomolecules .
類似化合物との比較
- 3-(4-Pyridyl)acrylonitrile
- 3-(3-Pyridyl)acrylonitrile
- 3-(2-Phenyl)acrylonitrile
Comparison: (E)-3-(2-pyridyl)prop-2-enenitrile is unique due to the position of the pyridine ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, this compound exhibits distinct electronic properties and reactivity patterns, making it suitable for specific applications in materials science and medicinal chemistry .
特性
分子式 |
C8H6N2 |
|---|---|
分子量 |
130.15 g/mol |
IUPAC名 |
3-pyridin-2-ylprop-2-enenitrile |
InChI |
InChI=1S/C8H6N2/c9-6-3-5-8-4-1-2-7-10-8/h1-5,7H |
InChIキー |
ZIMQURWVGPGVMM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C=CC#N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















